4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)butanamide
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Overview
Description
4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothieno pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide typically involves multi-step reactions starting from commercially available reagents. One common method involves the cyclization of appropriate precursors to form the benzothieno pyrimidine core, followed by chlorination and subsequent amide formation. The reaction conditions often include the use of catalysts such as copper sulfate and sodium ascorbate, and solvents like ethanol for recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-throughput synthesis techniques and continuous flow reactors can be employed to enhance yield and efficiency. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups.
Scientific Research Applications
4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural analogs .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused pyrimidine ring and are known for their medicinal properties.
Benzothieno[2,3-d]pyrimidines: These compounds are closely related and often studied for their therapeutic potential.
Uniqueness
What sets 4-chloro-N-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)butanamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. Its chlorinated and butanamide moieties may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H16ClN3OS |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-chloro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)butanamide |
InChI |
InChI=1S/C14H16ClN3OS/c15-7-3-6-11(19)18-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,16,17,18,19) |
InChI Key |
MBCVPMUSEIPYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)CCCCl |
Origin of Product |
United States |
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